
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been investigated in different studies. In anticancer research, MPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-inflammatory research, MPP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In anticonvulsant research, MPP has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one have been studied in different models. In anticancer research, MPP has been shown to inhibit the proliferation and migration of cancer cells. In anti-inflammatory research, MPP has been shown to reduce the production of pro-inflammatory cytokines and to alleviate inflammation in animal models. In anticonvulsant research, MPP has been shown to reduce seizure activity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one in lab experiments include its high purity, stability, and specificity. MPP has been synthesized using different methods with high yield and purity. In addition, MPP has been shown to target specific pathways in different models, making it a valuable tool for studying the mechanism of action of different compounds. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions related to the research of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. In anticancer research, further studies are needed to investigate the efficacy of MPP in different cancer types and to explore its potential as a combination therapy with other anticancer agents. In anti-inflammatory research, further studies are needed to investigate the potential of MPP as a treatment for chronic inflammatory diseases. In anticonvulsant research, further studies are needed to investigate the safety and efficacy of MPP in human subjects. Furthermore, the potential of MPP as a tool for studying the mechanism of action of different compounds in different models should be explored.
Synthesis Methods
The synthesis of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been achieved using different methods. One of the common methods is the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a coupling agent. Another method involves the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent. These methods have been used to synthesize MPP with high purity and yield.
Scientific Research Applications
The scientific research application of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been explored in different fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MPP has been investigated for its potential as an anti-inflammatory agent. MPP has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, MPP has been studied for its potential as an anticonvulsant agent. MPP has been shown to reduce seizure activity in animal models.
properties
IUPAC Name |
6-(2-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-7-3-4-8-15(14)16-9-10-17(22)21(19-16)13-18(23)20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXXVRLZQZUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
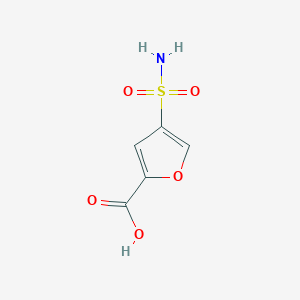
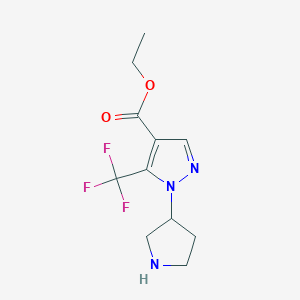
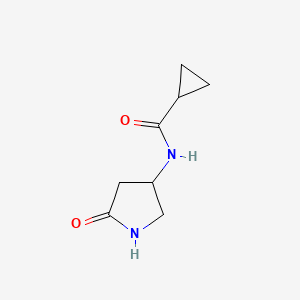
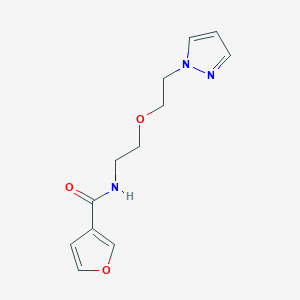
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
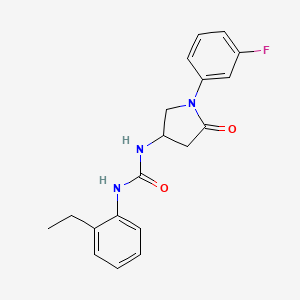
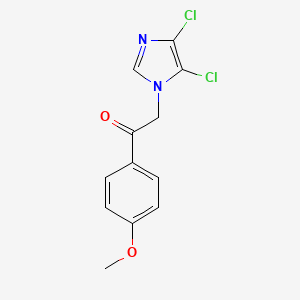
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
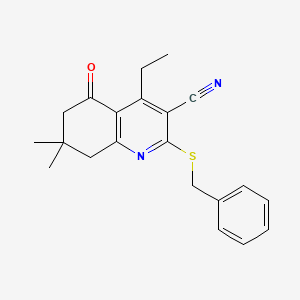
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)